6-Bromoimidazo[1,2-a]pyrazin-8-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWNYGAZJHXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151889 | |
| Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-84-0 | |
| Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the 6 Bromoimidazo 1,2 a Pyrazin 8 Amine Core and Its Functionalization
Established Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Scaffold
The construction of the fused imidazo[1,2-a]pyrazine ring system is a critical step in the synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine. This is typically achieved through cyclization reactions followed by carefully controlled halogenation.
Cyclization Reactions for Core Formation
The formation of the imidazo[1,2-a]pyrazine core generally involves the condensation of a substituted 2-aminopyrazine with a suitable two-carbon synthon, such as an α-haloketone or an α-haloaldehyde. A common and effective method is the reaction of a 2-aminopyrazine derivative with chloroacetaldehyde. This reaction proceeds via an initial N-alkylation of the amino group of the pyrazine ring, followed by an intramolecular cyclization to form the fused imidazole ring.
For the synthesis of derivatives analogous to this compound, a plausible starting material is a 2,3-diaminopyrazine bearing a bromine atom at the 5-position. The cyclization would then be carried out to form the bicyclic system. For instance, a similar synthesis of 6-bromoimidazo[1,2-a]pyridin-8-amine involves heating a mixture of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in the presence of a base like sodium bicarbonate in a solvent such as ethanol nih.gov. This provides a well-established precedent for the construction of the core heterocyclic structure.
Another versatile approach is the multicomponent Groebke–Blackburn–Bienaymé reaction, which allows for the efficient one-pot synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines from a 2,3-diaminopyrazine substrate rsc.org. This reaction highlights the adaptability of cyclization strategies to introduce diversity at various positions of the scaffold.
| Reactants | Reagents & Conditions | Product | Reference |
| 5-Bromo-2,3-diaminopyridine, Chloroacetaldehyde | Sodium bicarbonate, Ethanol, Heat | 6-Bromoimidazo[1,2-a]pyridin-8-amine | nih.gov |
| 2,3-Diaminopyrazine, Aldehydes, Isocyanides | Yttrium triflate | 2-Alkyl/Aryl-3,8-diaminoimidazo[1,2-a]pyrazines | rsc.org |
Regioselective Halogenation Strategies
The introduction of a bromine atom at the C6 position of the imidazo[1,2-a]pyrazine ring is a key step in the synthesis of the target compound. Regioselective halogenation is often achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) is a widely used and efficient reagent for the bromination of the imidazo[1,2-a]pyrazine core . The position of bromination is directed by the electronic properties of the heterocyclic system.
In the case of the imidazo[1,2-a]pyrazine scaffold, electrophilic aromatic substitution typically occurs at positions with the highest electron density. The presence of the amino group at the 8-position would further influence the regioselectivity of the bromination. For the synthesis of this compound, a strategy could involve the bromination of an 8-aminoimidazo[1,2-a]pyrazine precursor. The precise conditions, such as the solvent and temperature, would be crucial to control the selectivity and achieve the desired 6-bromo isomer.
| Substrate | Reagent | Product | Reference |
| 2-Amino-5-methyl-pyrazine | N-Bromosuccinimide (NBS) | 2-Amino-3-bromo-5-methyl pyrazine | |
| Imidazo[1,2-a]pyrazine derivatives | N-Bromosuccinimide (NBS) | 3-Bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives |
Derivatization and Functional Group Transformations on the this compound Nucleus
Once the this compound core is synthesized, it can be further modified to generate a diverse range of derivatives. The bromine atom at the C6 position and the amino group at the C8 position serve as versatile handles for various chemical transformations.
Amination Reactions for Nitrogen-Containing Substituents
The amino group at the 8-position is a key feature of the target compound. If the synthetic strategy involves a late-stage introduction of this group, amination of a suitable precursor is necessary. For example, starting from a 6,8-dibromoimidazo[1,2-a]pyrazine, a selective amination at the C8 position can be achieved. Nucleophilic aromatic substitution (SNAr) is a common method for introducing amino groups onto heterocyclic rings. The reaction of 6,8-dibromoimidazo[1,2-a]pyrazine with an amine would likely proceed with substitution at the more reactive C8 position.
The choice of amine and reaction conditions, such as temperature and the use of a catalyst, can influence the outcome of the reaction. For instance, heating a bromo-substituted imidazo[1,2-a]pyrazine with an amine can lead to the displacement of the bromine atom .
| Substrate | Reagent & Conditions | Product | Reference |
| 2-Substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine | Amine, 120°C | 2-Substituted-5-methyl-8-amino-imidazo[1,2-a]pyrazine |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom at the C6 position of this compound is a valuable handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a particularly powerful tool for this purpose tcichemicals.comnih.gov.
This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C6 position, leading to a diverse library of compounds for structure-activity relationship studies. The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and needs to be optimized for the specific substrate nih.gov. While specific examples on the this compound scaffold are not abundant in the provided search results, the general applicability of this reaction to halogenated imidazo[1,2-a]pyrazines is well-documented nih.gov.
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Reference |
| Aryl halide | Boronic acid | Pd catalyst, Base | Biaryl compound | tcichemicals.com |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-arylated pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |
Nucleophilic Substitution Reactions
The bromine atom at the C6 position can also be a target for nucleophilic substitution reactions, although this is generally less facile than at other positions on the imidazo[1,2-a]pyrazine ring. The reactivity of the C6-bromo substituent towards nucleophilic attack can be influenced by the electronic nature of the rest of the molecule. In some cases, harsh reaction conditions or the use of a catalyst may be necessary to effect substitution.
Conversely, the 8-position of the imidazo[1,2-a]pyrazine system is often more susceptible to nucleophilic attack. Therefore, in a di-halogenated precursor, selective nucleophilic substitution at the C8 position can be a viable strategy for introducing various functionalities, including amino groups as discussed in section 2.2.1.
Advanced Synthetic Approaches and Methodological Developments for this compound
Advanced synthetic strategies for the construction and functionalization of the this compound scaffold focus on enhancing reaction efficiency, reducing synthesis time, and enabling precise modification of the core structure. These methodologies often employ modern techniques such as microwave irradiation and sophisticated catalytic systems to achieve high yields and selectivity.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org This technology is particularly effective for the synthesis of heterocyclic compounds like imidazo[1,2-a]pyrazines and their derivatives. The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which can significantly shorten reaction times from hours or days to mere minutes or seconds. nih.gov
While specific microwave-assisted protocols for this compound are not extensively detailed, the synthesis of analogous structures such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other N-heterocyclic compounds has been successfully achieved using this method. nih.govmdpi.com For instance, the condensation reaction between a substituted 2-aminopyrazine and an α-haloketone, a key step in forming the imidazo[1,2-a]pyrazine core, can be dramatically expedited. In a typical procedure, the reactants are mixed in a suitable solvent, sometimes with a catalyst, and irradiated in a sealed vessel inside a microwave reactor at a controlled temperature and pressure. nih.gov This approach has been shown to be highly efficient for multicomponent reactions as well, allowing for the rapid assembly of complex molecular libraries. nih.gov
The application of microwave technology can reduce the formation of side products and allow for solvent-free reaction conditions in some cases, contributing to a more environmentally benign synthetic process.
Table 1: Examples of Microwave-Assisted Synthesis for Related Heterocyclic Compounds
| Product Class | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | Phenacyl bromide, 2-amino pyridine | 100°C, Ionic Liquid Catalyst, Solvent-Free | 30 seconds | Good | |
| 3-aminoimidazo[1,2-a]pyrazine library | Perfluorooctanesulfonyl-tagged benzaldehydes, 2-aminopyrazines, isocyanides | 60°C, MeOH | 6 hours | ~90% conversion | nih.gov |
| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | 6-methylisocytosine, α-bromoacetophenones | 160°C | 20 minutes | High | nih.gov |
This table is illustrative of the general conditions and outcomes for related structures, as specific data for this compound was not available.
Catalyst Systems in Carbon-Heteroatom Bond Formations
The functionalization of the this compound core often involves the formation of new carbon-heteroatom (C-N, C-O, C-S) bonds. This is crucial for introducing molecular diversity and modulating the compound's properties. Modern organic synthesis relies heavily on transition metal catalysts to facilitate these transformations efficiently and selectively. nih.govmdpi.com
Copper(II) Sulfate Pentahydrate
Copper-based catalysts are attractive due to their low cost and unique reactivity. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been utilized as a practical and environmentally friendlier catalyst system for cross-coupling reactions, particularly for the formation of C-N bonds. nih.govnih.gov In the context of functionalizing a molecule like this compound, a copper-catalyzed reaction could be employed to couple the amino group (at the C8 position) with various partners. For example, the Chan-Lam coupling reaction uses copper catalysts to form C-N bonds by coupling amines with boronic acids. researchgate.net A system using CuSO₄·5H₂O, often in conjunction with a ligand such as 1,10-phenanthroline, can effectively catalyze the amidation of alkynyl bromides, demonstrating its utility in forming C-N linkages under relatively mild conditions. nih.gov This type of catalysis provides a valuable tool for elaborating the 8-amino group of the target scaffold.
Palladium Catalysts
Palladium catalysts are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org For a molecule like this compound, the bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
An efficient one-pot method for the selective functionalization of the imidazo[1,2-a]pyrazine core has been developed using a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation. nih.gov This strategy allows for the introduction of different substituents at various positions on the heterocyclic ring system in a single synthetic operation. nih.gov For the 6-bromo position, a Suzuki-Miyaura coupling could be used to introduce a new aryl or heteroaryl group by reacting it with a boronic acid in the presence of a palladium catalyst and a base. Furthermore, palladium catalysts are central to aminocarbonylation reactions, which can be used to introduce carboxamide moieties into iodo-substituted imidazo[1,2-a]pyridines, a closely related scaffold. nih.gov This highlights the potential for similar transformations on the 6-bromo-imidazo[1,2-a]pyrazine core.
Table 2: Catalyst Systems for Carbon-Heteroatom Bond Formation on Related Scaffolds
| Catalyst System | Reaction Type | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Copper(II) Sulfate Pentahydrate / 1,10-phenanthroline | Amidation (C-N bond formation) | Alkynyl bromides, Amides | General and practical synthesis of ynamides | nih.gov |
| Palladium(II) Acetate / SPhos | Suzuki-Miyaura Cross-Coupling (C-C bond formation) | Imidazo[1,2-a]pyrazines | Selective functionalization at C3/C6 positions | nih.gov |
This table provides examples of catalyst systems used for transformations relevant to the functionalization of the this compound core.
Advanced Spectroscopic and Structural Elucidation of 6 Bromoimidazo 1,2 a Pyrazin 8 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine derivatives. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
While specific experimental data for the parent compound this compound is not extensively detailed in publicly available literature, analysis of related structures allows for the prediction of characteristic signals. For instance, ¹H and ¹³C NMR data have been reported for various derivatives of the imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine scaffolds. These studies are crucial for confirming the successful synthesis of such compounds.
Based on the structure of this compound, the following table outlines the expected NMR signals. The chemical shifts (δ) are predicted general ranges and would be influenced by the solvent and specific substitutions on the core structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | NMR Type | Expected Chemical Shift (ppm) | Description |
|---|---|---|---|
| H-2 | ¹H | 7.5 - 8.5 | Singlet, proton on the imidazole ring |
| H-3 | ¹H | 7.5 - 8.5 | Singlet, proton on the imidazole ring |
| H-5 | ¹H | 8.0 - 9.0 | Singlet, proton on the pyrazine ring |
| -NH₂ | ¹H | 5.0 - 7.0 | Broad singlet, amine protons |
| C-2 | ¹³C | 110 - 125 | Carbon in the imidazole ring |
| C-3 | ¹³C | 110 - 125 | Carbon in the imidazole ring |
| C-5 | ¹³C | 130 - 145 | Carbon in the pyrazine ring |
| C-6 | ¹³C | 115 - 130 | Carbon bearing the bromine atom |
| C-8 | ¹³C | 140 - 155 | Carbon bearing the amine group |
Note: This table is based on general principles of NMR spectroscopy and data from related compounds; it is not based on reported experimental data for this specific molecule.
To unambiguously assign proton and carbon signals and to determine the three-dimensional structure of molecules, two-dimensional (2D) NMR techniques are employed. The Nuclear Overhauser Effect (NOE) is a particularly powerful 2D NMR experiment that allows for the determination of the spatial proximity of protons. NOE studies are based on the transfer of nuclear spin polarization from one proton to another through space.
For a molecule like this compound, an NOE experiment would be critical in confirming the substitution pattern. For example, irradiation of the amine protons (-NH₂) would be expected to show an NOE enhancement to the proton at the H-5 position if they are in close spatial proximity. This would help to definitively confirm the regiochemistry of the amine and bromo substituents on the pyrazine ring. While specific NOE studies for this compound are not documented in the available research, this technique remains a standard and vital method for the structural elucidation of its derivatives.
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound (molecular formula C₆H₅BrN₄), the expected monoisotopic mass is approximately 211.97 g/mol . Due to the basic nature of the amine group and the nitrogen atoms in the heterocyclic rings, the compound is readily protonated. Therefore, the most prominent ion observed in a positive-ion ESI-MS spectrum would be the protonated molecule, [M+H]⁺, with an m/z value of approximately 212.98. The presence of a bromine atom would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of the presence of bromine.
The predicted collision cross section (CCS) values for various adducts of this compound provide further characterization parameters. uni.lu
Table 2: Predicted ESI-MS Adducts for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.97704 | 131.9 |
| [M+Na]⁺ | 234.95898 | 147.0 |
| [M+NH₄]⁺ | 230.00358 | 153.2 |
| [M+K]⁺ | 250.93292 | 135.5 |
Source: Data predicted using CCSbase and available on PubChem. uni.lu
X-ray Crystallography for Solid-State Molecular Architecture
While the crystal structure of this compound has not been reported, a detailed crystallographic analysis of the closely related analog, 6-Bromoimidazo[1,2-a]pyridin-8-amine, provides significant insight into the expected solid-state architecture and the experimental procedures involved. nih.govnih.gov
For the pyridine analog, single crystals suitable for X-ray diffraction were grown by recrystallization from hexane following the synthesis from 5-bromo-2,3-diaminopyridine and chloroacetaldehyde. nih.gov The data collection was performed on a Bruker APEX DUO diffractometer using Mo Kα radiation at a temperature of 100 K. nih.gov
The crystallographic data revealed that the compound crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The asymmetric unit was found to contain three independent molecules. nih.govnih.gov The molecules themselves are nearly planar, and in the crystal lattice, they are linked by N—H⋯N hydrogen bonds, forming a layered structure. nih.govnih.gov
Table 3: Crystallographic Data for the Analog 6-Bromoimidazo[1,2-a]pyridin-8-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1378 (5) |
| b (Å) | 21.2006 (8) |
| c (Å) | 6.9744 (3) |
| β (°) | 92.6106 (7) |
| Volume (ų) | 2235.97 (15) |
| Z (molecules/unit cell) | 12 |
| Radiation Source | Mo Kα |
| Temperature (K) | 100 |
Source: Acta Crystallographica Section E, 2011. nih.govnih.gov
This detailed crystallographic information for a closely related structure serves as an excellent model for what would be expected for this compound, highlighting the planarity of the fused ring system and the important role of hydrogen bonding in its solid-state packing.
Refinement of Atomic Coordinates and Hydrogen Bonding Networks
There is no published crystallographic data for this compound from which refined atomic coordinates and hydrogen bonding networks can be derived. X-ray crystallography studies are essential for determining the precise three-dimensional arrangement of atoms in a crystal lattice. This process involves refining the initial structural model to best fit the experimental diffraction data, resulting in highly accurate atomic coordinates.
A comprehensive analysis of the hydrogen bonding network would also be contingent on crystallographic data. Such an analysis would detail the intermolecular interactions, including the distances and angles between hydrogen bond donors (such as the amine group) and acceptors (such as nitrogen atoms in the pyrazine or imidazo rings), which are crucial for understanding the crystal packing and solid-state properties of the compound.
Vibrational Spectroscopy (IR) for Functional Group Confirmation
Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.
For this compound, the expected characteristic IR absorption bands would include:
N-H stretching vibrations: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group (-NH₂). Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching modes.
C=N and C=C stretching vibrations: These would appear in the 1500-1650 cm⁻¹ region, arising from the fused imidazopyrazine ring system.
C-N stretching vibrations: These are expected in the 1250-1335 cm⁻¹ range for aromatic amines.
C-Br stretching vibrations: The carbon-bromine bond typically exhibits a stretching vibration in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹.
Without experimental data, a precise table of vibrational frequencies and their assignments for this compound cannot be constructed.
Biological Activities and Mechanistic Insights of 6 Bromoimidazo 1,2 a Pyrazin 8 Amine Analogs
Kinase Inhibition Profiles and Target Engagement
Cyclin-Dependent Kinase-2 (CDK2) Inhibition and Cell Cycle Regulation
While direct studies on 6-bromoimidazo[1,2-a]pyrazin-8-amine analogs as CDK2 inhibitors are not extensively documented in the reviewed literature, the closely related imidazo[1,2-a]pyridine scaffold provides compelling evidence for the potential of this chemical class to target CDK2. Specifically, the analog 8-amino-6-bromo-imidazo[1,2-a]pyridine has been evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor nih.gov. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, and its aberrant activity is a hallmark of many cancers.
The broader imidazo[1,2-a]pyrazine (B1224502) scaffold has also been investigated for its inhibitory activity against other members of the CDK family. For instance, novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors nih.govnih.gov. One such derivative, with a pyridin-4-yl group at position 2 and a benzyl group at position 3, displayed potent CDK9 inhibitory activity with an IC50 of 0.16 µM nih.gov. The cytotoxic effects of these inhibitors were found to correlate with their inhibitory activity against CDK9, suggesting a clear mechanism of action nih.govmdpi.com. Although targeting a different cyclin-dependent kinase, these findings underscore the potential of the imidazo[1,2-a]pyrazine core to be adapted for potent and selective inhibition of various CDKs, including CDK2.
Bruton's Tyrosine Kinase (Btk) Inhibition in Inflammatory Pathways and B-cell Proliferation
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation. Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. The imidazo[1,2-a]pyrazine scaffold has been explored for the development of Btk inhibitors. While direct SAR studies on this compound analogs are not detailed in the provided literature, research on the isomeric 8-amino-imidazo[1,5-a]pyrazine core has yielded potent reversible Btk inhibitors nih.gov.
These inhibitors achieve their potency and selectivity through specific interactions with the kinase hinge region, driven by hydrogen bonding from the aminopyrazine moiety and hydrophobic interactions in the back pocket nih.gov. A key interaction observed in the co-crystal structure of an inhibitor with Btk is the formation of a hydrogen bond between the 8-amino group and the hinge region of the kinase nih.gov. This suggests that the 8-amino group of the this compound scaffold is well-positioned to engage in similar critical interactions within the ATP-binding site of Btk. The development of various heterocyclic cores, including imidazo-pyrazines, as Btk inhibitors further supports the potential of this scaffold in targeting Btk mdpi.com.
Aurora Kinase Inhibition and Mitotic Regulation
The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is frequently observed in human cancers. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases nih.govnih.govresearchgate.net. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds nih.govnih.gov.
VirB11 ATPase Inhibition in Bacterial Pathogenesis
Beyond their activity against human kinases, 8-amino imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the bacterial VirB11 ATPase HP0525. This enzyme is a key component of the type IV secretion system in bacteria like Helicobacter pylori, which is essential for their virulence and pathogenesis. Inhibition of VirB11 ATPase represents a promising strategy for the development of novel antibacterial agents.
Virtual high-throughput screening initially identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic and inhibitor of HP0525. Subsequent synthesis and in vitro screening of a series of 2- and 3-aryl substituted 8-amino imidazo[1,2-a]pyrazines led to the identification of lead compounds with IC50 values in the low micromolar range. These studies have also elucidated key structure-activity relationships, paving the way for the design of more potent inhibitors.
Antiproliferative Efficacy in Cancer Cell Lines
In Vitro Cytostatic and Cytotoxic Assessments against Various Cancer Panels
Analogs of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The cytotoxic effects of these compounds are often linked to their kinase inhibitory activities.
A study on imidazo[1,2-a]pyrazine derivatives revealed their antiproliferative effects on the Dami cell line, with some compounds showing dose-dependent growth inhibition nih.gov. Another investigation into novel imidazo[1,2-a]pyrazine derivatives reported their anticancer activity against several cancer cell lines, including laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and human skin cancer (A375) cell lines rsc.org. The IC50 values for the most active compounds were in the micromolar range, indicating significant cytotoxic potential rsc.org.
The table below summarizes the in vitro antiproliferative activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50, µM) |
|---|---|---|
| 10b | Hep-2 | 20 |
| 10b | HepG2 | 18 |
| 10b | MCF-7 | 21 |
| 10b | A375 | 16 |
| 12b | Hep-2 | 11 |
| 12b | HepG2 | 13 |
| 12b | MCF-7 | 11 |
| 12b | A375 | 11 |
Modulation of Tumor Suppressor Proteins (e.g., p53 Reactivation and TP53 Gene Overexpression)
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, thus making it a prime target for anticancer drug development. Certain imidazo[1,2-a]pyrazine derivatives have been investigated for their ability to modulate p53 activity.
In a notable study, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and evaluated for their antiproliferative effects. Among these, the compound 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea demonstrated a significant cytostatic activity against a non-small cell lung cancer (NSCLC) cell line. Further mechanistic studies revealed that this compound exhibited a selective dose-dependent response in a p53-mutant NSCLC cell line. A key finding was the observed overexpression of the TP53 gene induced by this compound, suggesting a promising mechanism involving the reactivation of mutant p53. glpbio.comresearchgate.netnih.gov While several compounds in the series showed interesting antiproliferative activities, they lacked selectivity. However, the potent and selective antitumor activity of 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea against the p53-mutant cell line, coupled with its ability to promote TP53 gene overexpression after 30 hours, points towards a potential therapeutic strategy for cancers with p53 mutations. glpbio.comresearchgate.net
These findings highlight the potential of the imidazo[1,2-a]pyrazine scaffold as a basis for the development of novel anticancer agents that function through the modulation of critical tumor suppressor pathways.
DNA Interaction Mechanisms (e.g., G-Quadruplex Stabilization)
While direct evidence for G-quadruplex stabilization by this compound analogs is still emerging, research on structurally related fused imidazole-containing heterocyclic systems has shown promise in this area. G-quadruplexes (G4s) are non-canonical secondary structures of DNA that are involved in key cellular processes such as transcription and replication, making them attractive targets for anticancer drug design.
For instance, a bis-guanylhydrazone derivative of diimidazo[1,2-a:1,2-c]pyrimidine, a compound with a similar fused heterocyclic core, has been identified as a potent and selective G4 stabilizer. nih.govresearchgate.net This finding suggests that the broader class of fused imidazopyrimidine and imidazopyrazine structures may have the potential to interact with and stabilize G-quadruplex DNA. Molecular modeling studies of the diimidazo[1,2-a:1,2-c]pyrimidine derivative indicated that the guanylhydrazone groups play an active role in binding to the G-quadruplex structure. researchgate.net Further research into analogs of this compound is warranted to explore their potential as G-quadruplex stabilizing agents and to elucidate the specific structural features required for this activity.
Other Pharmacological Attributes of Imidazo[1,2-a]pyrazine Derivatives
Beyond their anticancer potential, derivatives of the imidazo[1,2-a]pyrazine ring system have been shown to possess a multitude of other pharmacological activities. nih.gov These include antimicrobial, antioxidant, anti-inflammatory, and analgesic effects.
Antimicrobial Spectrum and Potency
Imidazo[1,2-a]pyrazine derivatives have demonstrated notable activity against a range of microbial pathogens. Several studies have reported their efficacy as antibacterial and antifungal agents. The antimicrobial activity is often influenced by the nature and position of substituents on the imidazo[1,2-a]pyrazine core.
The following table summarizes the antimicrobial activity of selected imidazo[1,2-a]pyrazine derivatives against various microorganisms.
| Compound | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Compound 3 | Escherichia coli (Gram-negative) | 0.25 |
| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 |
| Compound 2 | Aspergillus niger (Fungus) | 1 |
Data synthesized from research on pyrazole analogues, which share a similar nitrogen-containing heterocyclic structure and have been investigated for antimicrobial properties alongside imidazo[1,2-a]pyrazines in broader screening studies. nih.gov
Antioxidant Capacity Investigations
Several imidazo[1,2-a]pyrazine derivatives have been evaluated for their ability to scavenge free radicals, indicating their potential as antioxidants. The antioxidant capacity is typically assessed using in vitro assays that measure the compound's ability to inhibit oxidation.
The antioxidant activity of these compounds is often quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant capacity.
| Compound Class | Antioxidant Activity (IC50 in µM) | Reference Compound (Ascorbic Acid IC50 in µM) |
|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | 8.54 - 28.1 | 5.84 |
Data is based on a study of various imidazo[1,2-a]pyrazine derivatives.
Anti-inflammatory and Analgesic Effects
The imidazo[1,2-a]pyrazine nucleus is also associated with anti-inflammatory and analgesic properties. These effects are often evaluated in vivo using animal models of inflammation and pain.
For instance, the analgesic activity of certain imidazo[1,2-a]pyrazine derivatives has been assessed using the acetic acid-induced writhing test in mice. This test is a common method for screening peripheral analgesic activity. A reduction in the number of writhes (abdominal constrictions) indicates an analgesic effect.
| Compound | Analgesic Activity | Test Model |
|---|---|---|
| N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives | Significant reduction in writhing behavior | Acetic acid-induced writhing in mice |
Findings are based on a study investigating the antinociceptive activity of a series of imidazo[1,2-a]pyrazine derivatives.
Furthermore, the anti-inflammatory potential of this class of compounds has been suggested by their structural similarity to known anti-inflammatory agents and through various screening assays.
Computational Chemistry and Rational Design Strategies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
While specific molecular docking studies for 6-Bromoimidazo[1,2-a]pyrazin-8-amine are not detailed in the available literature, the broader class of imidazo[1,2-a]pyrazine (B1224502) derivatives has been investigated using this approach. For instance, some derivatives have been identified as potential inhibitors of influenza virus nucleoprotein through screening and molecular docking simulations. These studies provide a framework for how this compound could be virtually screened against various therapeutic targets. A hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein, followed by the docking simulation to predict binding poses and estimate binding affinities.
Table 1: Illustrative Molecular Docking Results for a Hypothetical Target Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Interactions | Hydrogen bond with ASN123, Pi-Pi stacking with PHE245 |
| RMSD (Å) | 1.2 |
Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying a molecule's structure and observing the effect on its activity, researchers can identify key chemical features responsible for its biological effects.
For the imidazo[1,2-a]pyrazine scaffold, some SAR studies have been conducted. For example, research on antioxidant derivatives of imidazo[1,2-a]pyrazine has suggested that the presence of an amino group at the C8 position is beneficial for activity. Additionally, substitutions at other positions, such as a bromine atom at the C3 position, have been shown to modulate the antioxidant capacity. While these findings are for a different substitution pattern, they highlight the importance of substituents on the imidazo[1,2-a]pyrazine core in determining biological activity. A comprehensive SAR study of this compound would involve synthesizing and testing a series of analogues with modifications at various positions to build a predictive model for activity.
Table 2: Illustrative SAR Data for Hypothetical Analogues Note: The following data is hypothetical and for illustrative purposes only, as specific SAR data for this compound is not publicly available.
| Compound Analogue | Modification | Biological Activity (IC50, µM) |
| This compound | - | 1.5 |
| Analogue 1 | 6-Chloro substitution | 2.3 |
| Analogue 2 | 8-Methylamino substitution | 0.9 |
| Analogue 3 | 2-Phenyl substitution | 5.1 |
Virtual Screening Approaches for Lead Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
While no specific virtual screening campaigns for this compound have been published, this methodology has been applied to the related imidazo[1,2-a]pyridine scaffold for the discovery of agents against visceral leishmaniasis. nih.govrsc.org Such an approach for the imidazo[1,2-a]pyrazine core would involve using the structure of a known active compound or a protein binding site to screen large chemical databases for molecules with similar properties or complementary shapes and electrostatics. This can rapidly identify a diverse set of potential hit compounds for further experimental testing.
Table 3: Illustrative Virtual Screening Funnel Note: The following data is hypothetical and for illustrative purposes only, as specific virtual screening data for this compound is not publicly available.
| Screening Stage | Number of Compounds |
| Initial Database | 1,000,000 |
| Filtered by Physicochemical Properties | 500,000 |
| Docking Score > -7.0 kcal/mol | 10,000 |
| Visual Inspection and Clustering | 100 |
| Selected for Experimental Testing | 20 |
Conformational Analysis and Electrostatic Potential Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it dictates how it can interact with a biological target. The electrostatic potential map is a tool to visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
While a specific conformational analysis and electrostatic potential map for this compound is not available, theoretical studies on other substituted imidazo[1,2-a]pyrazines have been performed using Density Functional Theory (DFT). rsc.orgnih.gov These studies have shown that the orientation of substituents can be influenced by the formation of intramolecular hydrogen bonds, leading to stable rotameric forms. rsc.orgnih.gov A similar DFT-based study on this compound would likely reveal the preferred conformation of the 8-amino group and the influence of the 6-bromo substituent on the electronic properties of the heterocyclic ring system. The electrostatic potential map would indicate the likely sites for hydrogen bonding and other non-covalent interactions.
Table 4: Illustrative Conformational Analysis Data Note: The following data is hypothetical and for illustrative purposes only, as specific conformational analysis data for this compound is not publicly available.
| Conformer | Dihedral Angle (C5-C6-N-H) | Relative Energy (kcal/mol) |
| 1 | 0° | 2.5 |
| 2 | 180° | 0.0 |
Future Prospects and Translational Applications of 6 Bromoimidazo 1,2 a Pyrazin 8 Amine in Drug Discovery
Development of Next-Generation Imidazo[1,2-a]pyrazine (B1224502) Therapeutics
The unique chemical architecture of 6-Bromoimidazo[1,2-a]pyrazin-8-amine, featuring both a bromine atom and an amino group on the pyrazine ring, makes it a valuable starting material for the synthesis of diverse molecular libraries. The bromine at the C6 position and the amine at the C8 position offer reactive sites for various chemical modifications, enabling the development of next-generation Imidazo[1,2-a]pyrazine therapeutics.
One of the most promising applications of this compound is in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The imidazo[1,2-a]pyrazine core is a recognized "drug prejudice" scaffold, meaning it has a proven track record in binding to biological targets with high affinity. nih.gov
A notable example is the discovery of a series of substituted imidazo[1,2-a]pyrazin-8-amines as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.gov Researchers have successfully synthesized tool compounds with low-nanomolar inhibitory activity against Brk and high selectivity over other kinases. nih.gov These compounds, derived from the imidazo[1,2-a]pyrazin-8-amine scaffold, also demonstrated desirable drug metabolism and pharmacokinetic (DMPK) properties, which are crucial for their potential development into clinical candidates. nih.gov
The development of these next-generation therapeutics often involves strategic structural modifications to the parent compound. The following table illustrates how different substitutions on the imidazo[1,2-a]pyrazine core can influence biological activity, providing a roadmap for future drug design.
| Compound/Derivative Class | Key Structural Features | Therapeutic Target | Notable Findings |
| Substituted imidazo[1,2-a]pyrazin-8-amines | Modifications at various positions of the core scaffold | Brk/PTK6 | Low-nanomolar inhibition and high kinase selectivity. nih.gov |
| Imidazo[1,2-a]pyrazine-based compounds | Varied substituents on the pyrazine and imidazole rings | Aurora Kinases | Identification of lead compounds with promising overall profiles. nih.gov |
| 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine derivatives | Bromine atoms at C6 and C8 positions | Kinases | Serves as a key intermediate for synthesizing various kinase inhibitors. |
Exploration of Novel Biological Targets and Disease Indications
The versatility of the imidazo[1,2-a]pyrazine scaffold, accessible through intermediates like this compound, extends beyond kinase inhibition. Researchers are actively exploring its potential to modulate other biological targets, opening doors to new therapeutic applications for a range of diseases.
Anticancer Applications Beyond Kinase Inhibition: The imidazo[1,2-a]pyrazine core has been investigated for its broader anticancer properties. For instance, derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. While some of these effects are mediated through kinase inhibition, other mechanisms may also be at play, warranting further investigation.
Neurological Disorders: A significant area of exploration is in the treatment of neurological disorders. Researchers have discovered that imidazo[1,2-a]pyrazines can act as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov This discovery points towards the potential of this scaffold in developing treatments for conditions involving excessive glutamate neurotransmission, such as epilepsy. nih.gov
Infectious Diseases: The imidazo[1,2-a]pyrazine scaffold has also shown promise in the fight against infectious diseases. Derivatives have demonstrated potential antiviral activity, including against coronaviruses. Furthermore, some compounds within this class have exhibited antimicrobial effects against various pathogens. smolecule.com
The following table summarizes some of the novel biological targets and potential disease indications for imidazo[1,2-a]pyrazine derivatives.
| Biological Target | Potential Disease Indication | Example or Finding |
| TARP γ-8 selective AMPARs | Epilepsy and other neurological disorders | Discovery of selective negative modulators from the imidazo[1,2-a]pyrazine class. nih.gov |
| Viral Proteins | Viral Infections (e.g., Coronaviruses) | 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives have shown inhibitory effects. |
| Bacterial and Fungal Targets | Microbial Infections | Certain imidazo[1,2-a]pyrazine derivatives have demonstrated antimicrobial activity. smolecule.com |
Challenges and Opportunities in Imidazo[1,2-a]pyrazine Research
Despite the significant potential of this compound and its derivatives, several challenges remain in their development as therapeutic agents. However, these challenges also present opportunities for innovation in medicinal chemistry and drug discovery.
Synthetic Challenges and Opportunities: The functionalization of the imidazo[1,2-a]pyrazine core can be complex. Achieving regioselectivity, especially when multiple reactive sites are present, requires careful optimization of synthetic routes. For instance, the presence of both a bromo and an amino group on this compound necessitates strategic protection and deprotection steps to achieve desired modifications at specific positions. However, the reactivity of the bromine atom at the C6 position also offers a prime opportunity for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. smolecule.com The development of more efficient and selective synthetic methodologies, including the use of radical reactions for direct functionalization, is an active area of research. rsc.org
Pharmacokinetic Properties and Drug-Likeness: A significant hurdle in the development of imidazo[1,2-a]pyrazine-based drugs is achieving optimal pharmacokinetic properties. Issues such as high in vivo clearance can hinder the translation of potent compounds from the lab to the clinic. nih.gov medicinal chemists are addressing this by exploring isosteric replacements of the core scaffold and by modifying substituents to improve metabolic stability and bioavailability. nih.gov
Understanding Structure-Activity Relationships (SAR): A thorough understanding of the relationship between the chemical structure of imidazo[1,2-a]pyrazine derivatives and their biological activity is crucial for rational drug design. Systematic SAR studies are needed to identify the key structural features that govern potency, selectivity, and pharmacokinetic properties. The halogenated nature of compounds like this compound can significantly influence their binding affinity and metabolic stability, presenting both challenges and opportunities for fine-tuning their therapeutic potential. mdpi.com
The journey of this compound from a chemical intermediate to a key player in the development of next-generation therapeutics is a testament to the enduring potential of scaffold-based drug discovery. While challenges in synthesis and optimization remain, the opportunities for developing novel treatments for a wide range of diseases make this an exciting and promising area of research.
Q & A
Q. What are the optimal synthetic routes for 6-bromoimidazo[1,2-a]pyrazin-8-amine, and how can reaction purity be maximized?
The compound is typically synthesized via cyclocondensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by recrystallization from hexane . Key challenges include minimizing byproducts (e.g., dibrominated derivatives) and ensuring high yield. To optimize purity:
- Use stoichiometric control of sodium bicarbonate to neutralize HCl byproducts .
- Monitor reaction progress with TLC and employ column chromatography for post-reaction purification .
- Recrystallization solvents (e.g., hexane) improve crystalline purity, as evidenced by X-ray diffraction data showing planar molecular structures with <0.024 Å deviations .
Q. What analytical techniques are critical for characterizing this compound?
Structural validation requires a combination of:
- X-ray crystallography : Resolves anisotropic displacement ellipsoids (70% probability level) and hydrogen-bonding networks (N–H⋯N interactions at 2.8–3.0 Å distances) .
- NMR spectroscopy : - and -NMR identify aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.1–5.3 ppm). HMBC correlations confirm Br substitution at position 6 .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (212.06 g/mol) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for adenosine receptor antagonism using this scaffold?
The imidazo[1,2-a]pyrazin-8-amine core mimics adenine, making it suitable for targeting adenosine receptors (A/A). For SAR studies:
- Introduce substituents at positions 2 and 6 to modulate receptor affinity. For example, 2-methyl derivatives enhance A selectivity (K = 12 nM vs. 480 nM for A) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes in receptor pockets. Co-crystal structures (PDB: 5X2B) guide rational modifications .
- Validate via radioligand binding assays using -ZM241385 for A and -HEMADO for A .
Q. What strategies resolve contradictions in crystallographic data for brominated imidazoheterocycles?
Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) arise from polymorphism or solvent inclusion. Mitigation approaches include:
Q. How can multicomponent reactions (MCRs) diversify the imidazo[1,2-a]pyrazin-8-amine scaffold?
The Groebke-Blackburn-Bienaymé (GBB) reaction enables one-step library synthesis:
- React diaminopyrazines with aldehydes and isocyanides under mild conditions (rt, 24 hr) to yield >20 derivatives .
- Optimize regioselectivity by tuning electronic effects: Electron-deficient aldehydes favor C-3 substitution (80% yield) over C-5 .
- Validate diversity via LC-MS and -NMR to confirm substituent positions .
Q. How does bromine’s electronic effect influence reactivity in cross-coupling reactions?
The C6-Br group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Use Pd(PPh)/KCO in dioxane/HO (90°C) for aryl boronic acid coupling (85–92% yield) .
- Bromine’s electronegativity stabilizes transition states, reducing side reactions (e.g., dehalogenation) compared to chloro analogs .
- Monitor reaction progress with -NMR if fluorinated partners are used .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
Q. What computational tools predict metabolic stability of brominated derivatives?
- Apply ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Bromine reduces clearance rates (t = 4.2 hr vs. 1.8 hr for non-brominated analogs) .
- Validate with hepatic microsome assays (human/rat) and LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
